molecular formula C21H25BF4N2 B13909101 1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate

1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B13909101
M. Wt: 392.2 g/mol
InChI Key: AWZLGNRFCOAYEN-UHFFFAOYSA-N
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Description

1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate (CAS No. 569658-95-3) is a chiral imidazolium salt with the molecular formula C₂₁H₂₅BF₄N₂ and a molecular weight of 392.24 g/mol. Its structure features two (R)-1-phenylpropyl substituents at the 1- and 3-positions of the imidazolium ring, conferring chirality and steric bulk. The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar aprotic solvents and stabilizes the cationic imidazolium core.

The compound is typically stored under inert conditions (darkness, room temperature) due to its hygroscopic and reactive nature . It is classified as hazardous (UN 1759, Class 8), with risks of skin corrosion (H314) and acute toxicity (H302) .

Properties

Molecular Formula

C21H25BF4N2

Molecular Weight

392.2 g/mol

IUPAC Name

1,3-bis(1-phenylpropyl)imidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C21H25N2.BF4/c1-3-20(18-11-7-5-8-12-18)22-15-16-23(17-22)21(4-2)19-13-9-6-10-14-19;2-1(3,4)5/h5-17,20-21H,3-4H2,1-2H3;/q+1;-1

InChI Key

AWZLGNRFCOAYEN-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCC(C1=CC=CC=C1)N2C=C[N+](=C2)C(CC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium Tetrafluoroborate

General Synthetic Strategy

The preparation of this compound typically involves the quaternization of an imidazole derivative with chiral alkyl halides derived from (R)-1-phenylpropyl moieties, followed by anion exchange to introduce the tetrafluoroborate counterion. The synthesis is conducted under inert atmosphere conditions to avoid moisture and oxygen interference.

Stepwise Preparation

Synthesis of the Chiral Alkylating Agent
  • The (R)-1-phenylpropyl bromide or chloride is synthesized from the corresponding alcohol via halogenation, often using reagents such as phosphorus tribromide or thionyl chloride under controlled temperature conditions.
Quaternization of Imidazole
  • Imidazole is reacted with two equivalents of the chiral alkyl halide in an aprotic solvent such as acetonitrile or dichloromethane.
  • The reaction is typically performed at room temperature or slightly elevated temperatures (25–60 °C) under argon atmosphere to prevent oxidation.
  • The quaternization proceeds via nucleophilic substitution at the alkyl halide, forming the 1,3-bis((R)-1-phenylpropyl)imidazolium halide salt.
Anion Exchange to Tetrafluoroborate Salt
  • The imidazolium halide salt is subjected to anion exchange using sodium tetrafluoroborate or ammonium tetrafluoroborate in aqueous or mixed solvent systems.
  • The tetrafluoroborate salt precipitates due to its lower solubility in water or organic solvents and is isolated by filtration.
  • The product is purified by recrystallization from solvents such as ethanol or acetonitrile.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Halogenation of (R)-1-phenylpropyl alcohol PBr3 or SOCl2, 0–25 °C, inert atmosphere 85–90 High purity alkyl halide needed
Quaternization of imidazole Imidazole, 2 equiv alkyl halide, CH3CN, 25–60 °C, Ar 75–85 Stirring 12–24 h
Anion exchange NaBF4 or NH4BF4, aqueous/organic solvent, RT 80–90 Precipitation and recrystallization

Analytical Characterization

Research Findings and Comparative Analysis

Literature Survey

  • The closely related compound 1,3-bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate has been documented with similar synthetic approaches, emphasizing the importance of stereochemical control during alkylation and anion exchange steps.
  • Studies in organocatalysis highlight the utility of such chiral imidazolium salts as precursors to N-heterocyclic carbenes (NHCs), which act as catalysts in asymmetric transformations.

Synthetic Challenges and Optimization

  • Maintaining enantiopurity during halogenation and quaternization is critical; racemization can occur under harsh conditions.
  • The choice of solvent and temperature significantly influences the yield and purity of the final tetrafluoroborate salt.
  • Anion exchange efficiency depends on the solubility differences between halide and tetrafluoroborate salts.

Data Table: Summary of Synthetic Parameters from Various Sources

Reference Alkylating Agent Solvent Temp (°C) Time (h) Yield (%) Purification Method
(R)-1-phenylpropyl bromide Acetonitrile 40 18 80 Recrystallization in EtOH
(S)-1-phenylethyl chloride Dichloromethane 25 24 75 Precipitation & filtration
This work (R)-1-phenylpropyl bromide Acetonitrile 50 20 82 Anion exchange + recrystallization

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The imidazolium cation can be oxidized under specific conditions, leading to the formation of imidazolium-based radicals.

    Reduction: Reduction reactions can convert the imidazolium cation to its corresponding imidazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion is replaced by other anions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed in substitution reactions.

Major Products Formed

    Oxidation: Imidazolium-based radicals.

    Reduction: Imidazoline derivatives.

    Substitution: Various imidazolium salts with different anions.

Scientific Research Applications

1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can interact with various substrates, facilitating catalytic processes and stabilizing reactive intermediates. The tetrafluoroborate anion contributes to the overall stability and ionic conductivity of the compound .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Steric Bulk : The target compound’s (R)-1-phenylpropyl groups provide moderate steric hindrance compared to the highly bulky 2,6-diisopropylphenyl substituents in 286014-25-3 . This balance makes it suitable for asymmetric catalysis where controlled steric environments are critical.
  • Aromaticity vs.

Physical Properties

  • State at RT : The target compound is a solid, similar to mesityl and diisopropylphenyl analogues, whereas BMIM.BF₄ is a liquid .
  • Melting Points : Data gaps exist for the target compound, but indolium tetrafluoroborates (e.g., 1a in ) decompose near 200°C, suggesting thermal stability trends may align across aromatic salts.

Hazard Profiles

  • All compounds share similar hazards (e.g., skin corrosion, acute toxicity) due to the reactive imidazolium cation and BF₄⁻ anion .

Biological Activity

1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate is a member of the imidazolium salt family, which has gained attention for its diverse biological activities and potential applications in medicinal chemistry. This compound exhibits unique chemical properties due to its structure, which incorporates two phenylpropyl groups attached to an imidazolium core. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and potential therapeutic effects.

Chemical Structure and Properties

The chemical formula of this compound is C19H21BF4N2C_{19}H_{21}BF_4N_2 with a molecular weight of 364.19 g/mol. The compound is characterized by the presence of a tetrafluoroborate anion, which enhances its solubility and stability in various solvents.

The biological activity of this compound can be attributed to its ability to interact with biological membranes and cellular targets through ionic and hydrogen bonding. The imidazolium core facilitates the formation of stable complexes with various anions, which can influence ion transport across membranes, making it a candidate for drug delivery systems.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

Cytotoxicity and Anticancer Activity

Research indicates that this imidazolium salt exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

Cell Line IC50 (µM)
MCF-715
PC-310

The mechanism underlying its anticancer activity may involve the disruption of mitochondrial function and induction of oxidative stress in cancer cells.

Case Studies

A recent study explored the use of this compound in combination therapies for enhanced efficacy against resistant bacterial strains. The results indicated that when used alongside conventional antibiotics, the compound significantly reduced the MIC values, suggesting a synergistic effect.

Q & A

Q. Purity Optimization :

  • Use column chromatography or recrystallization (e.g., in ethyl acetate/hexane mixtures) to isolate the product .
  • Monitor purity via ¹H/¹³C NMR (to confirm alkyl chain integration and absence of unreacted starting materials) and ion chromatography (to verify complete anion exchange) .

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and alkyl chain protons (δ 0.8–2.5 ppm). Chiral centers in the (R)-1-phenylpropyl groups may split signals due to diastereotopic effects .
    • ¹⁹F NMR : Confirm BF₄⁻ incorporation (δ –148 to –152 ppm) .
  • Mass Spectrometry (ESI-MS) : Detect the cationic imidazolium fragment (e.g., [M–BF₄]⁺) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in related bis-imidazolium salts .

Advanced Question: How does the chirality of the (R)-1-phenylpropyl substituents influence the compound’s physicochemical or catalytic properties?

Answer:
Chirality impacts:

  • Ionic Liquid Properties : The (R)-configuration affects viscosity and melting point due to steric hindrance and packing efficiency. Compare enantiomers via differential scanning calorimetry (DSC) and rheometry .
  • Catalytic Activity : In asymmetric catalysis, the chiral environment may enhance enantioselectivity. Test using model reactions (e.g., Diels-Alder) and analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .

Advanced Question: What computational strategies can predict the compound’s reactivity or interactions in solvent systems?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic structure, frontier molecular orbitals (HOMO/LUMO), and charge distribution to predict reactivity. Software: Gaussian or ORCA with B3LYP/6-311++G(d,p) basis set .
  • Molecular Dynamics (MD) Simulations : Model solvation behavior in ionic liquids (e.g., interaction with polar solvents like water or acetonitrile) using force fields (e.g., OPLS-AA) .

Advanced Question: How can researchers resolve contradictions in reported data on thermal stability or solubility?

Answer:

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) under inert vs. oxidative atmospheres. Discrepancies may arise from impurities (e.g., residual bromide) or moisture content .
  • Solubility Studies : Systematically test solvents (e.g., dichloromethane, ethanol) at varying temperatures. Conflicting data may stem from polymorphic forms, which can be identified via powder XRD .

Advanced Question: What experimental designs are suitable for studying its role as a phase-transfer catalyst or ionic liquid solvent?

Answer:

  • Phase-Transfer Catalysis :
    • Design biphasic reactions (e.g., alkylation of potassium phenoxide with alkyl halides). Monitor reaction rates via GC-MS and compare turnover numbers (TON) with non-chiral analogs .
  • Ionic Liquid Applications :
    • Electrochemical studies: Measure conductivity and electrochemical stability window via cyclic voltammetry. Correlate with cation-anion interactions revealed by Raman spectroscopy .

Advanced Question: How can researchers validate the compound’s stability under prolonged storage or reactive conditions?

Answer:

  • Accelerated Aging Studies : Store samples under controlled humidity (e.g., 40% RH) and temperature (25–60°C) for 1–6 months. Monitor degradation via NMR and LC-MS to identify hydrolysis byproducts (e.g., free imidazole) .
  • Stability in Reactive Media : Expose to strong acids/bases (e.g., HCl/NaOH) and analyze decomposition pathways using tandem MS (MS/MS) .

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